N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide
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Description
N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide, also known as TFMB-N-oxide, is a compound that has gained interest in scientific research due to its potential applications in drug discovery and development.
Scientific Research Applications
Synthesis and Reactivity
Research in organic chemistry often explores the synthesis and reactivity of complex molecules, including those containing thiophenyl and furanyl groups. For instance, studies on the reactions of diphenyl(phenylethynyl)selenonium salts with active methylene compounds have led to the synthesis of furan derivatives, showcasing the potential of such reactions in creating valuable intermediates for further chemical transformations (Kataoka et al., 1998).
Antipathogenic and Antiplasmodial Activities
Compounds with similar structural features have been evaluated for their biological activities. Thiourea derivatives have demonstrated significant antipathogenic activity against bacterial strains and potential in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011). Additionally, N-acylated furazan-3-amines have shown promising antiplasmodial activity against Plasmodium falciparum, suggesting their potential in malaria treatment (Hermann et al., 2021).
Structural and Spectroscopic Studies
Structural and spectroscopic analyses are crucial for understanding the properties of novel compounds. The crystal structure of related molecules, such as 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, provides insights into the molecular geometry and potential reactivity of compounds containing furanyl and thiophenyl groups (Galešić & Vlahov, 1990).
Catalysis and Material Science
Research also extends into the catalytic applications of organometallic complexes derived from furan and thiophene, highlighting the role of such structures in facilitating chemical reactions and the development of new materials (Hatanaka et al., 2010).
properties
IUPAC Name |
N-[(5-thiophen-2-ylfuran-2-yl)methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO2S/c18-17(19,20)13-5-2-1-4-12(13)16(22)21-10-11-7-8-14(23-11)15-6-3-9-24-15/h1-9H,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRCHGNPYPQRQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(O2)C3=CC=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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